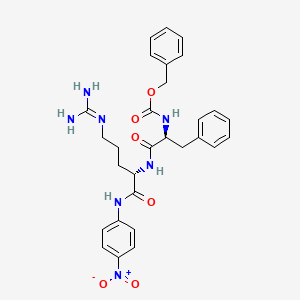
Z-Phe-Arg-PNA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Z-Phe-Arg-pNA typically involves the coupling of Z-Phenylalanine and Arginine with p-Nitroaniline. The process begins with the protection of the amino groups of Phenylalanine and Arginine using benzyloxycarbonyl (Z) groups. The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N-methylmorpholine (NMM). The final step involves the deprotection of the Z groups and the coupling of the resulting dipeptide with p-Nitroaniline .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is typically produced in lyophilized form to ensure stability and ease of storage .
Analyse Des Réactions Chimiques
Types of Reactions
Z-Phe-Arg-pNA undergoes enzymatic cleavage reactions, where proteolytic enzymes hydrolyze the peptide bond between Phenylalanine and Arginine, releasing p-Nitroaniline. This reaction is commonly used to measure the activity of proteases .
Common Reagents and Conditions
The enzymatic cleavage of this compound is typically carried out in a buffered solution at an optimal pH for the specific enzyme being studied. Common buffers include phosphate-buffered saline (PBS) and Tris-HCl. The reaction is monitored spectrophotometrically at 405-410 nm to detect the release of p-Nitroaniline .
Major Products Formed
The primary product formed from the enzymatic cleavage of this compound is p-Nitroaniline, which is detected and quantified spectrophotometrically .
Applications De Recherche Scientifique
Z-Phe-Arg-pNA is extensively used in scientific research for various applications:
Biochemistry: It is used as a substrate to study the activity of proteolytic enzymes, including cathepsins and kallikreins.
Pharmacology: This compound is used in drug discovery and development to screen for protease inhibitors.
Industrial Applications: It is used in the food and pharmaceutical industries to monitor enzyme activity during production processes.
Mécanisme D'action
Z-Phe-Arg-pNA exerts its effects through enzymatic cleavage by proteolytic enzymes. The compound is specifically designed to be a substrate for these enzymes, which hydrolyze the peptide bond between Phenylalanine and Arginine, releasing p-Nitroaniline. The release of p-Nitroaniline can be monitored spectrophotometrically, providing a quantitative measure of enzyme activity .
Comparaison Avec Des Composés Similaires
Z-Phe-Arg-pNA is unique in its ability to serve as a chromogenic substrate for a wide range of proteolytic enzymes. Similar compounds include:
Z-Arg-Arg-pNA: Another chromogenic substrate used for the assay of proteases, but with different specificity.
Bz-Phe-Val-Arg-pNA: A substrate used for continuous measurements of enzymatic activity, similar to this compound.
pGlu-Phe-Leu-pNA: Another chromogenic substrate used in enzyme assays.
These compounds share similar applications but differ in their specificity and the enzymes they target.
Propriétés
Formule moléculaire |
C29H33N7O6 |
|---|---|
Poids moléculaire |
575.6 g/mol |
Nom IUPAC |
benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C29H33N7O6/c30-28(31)32-17-7-12-24(26(37)33-22-13-15-23(16-14-22)36(40)41)34-27(38)25(18-20-8-3-1-4-9-20)35-29(39)42-19-21-10-5-2-6-11-21/h1-6,8-11,13-16,24-25H,7,12,17-19H2,(H,33,37)(H,34,38)(H,35,39)(H4,30,31,32)/t24-,25-/m0/s1 |
Clé InChI |
SNRRZRWIWHSYLU-DQEYMECFSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


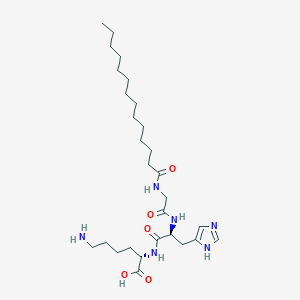
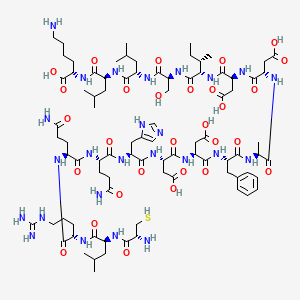

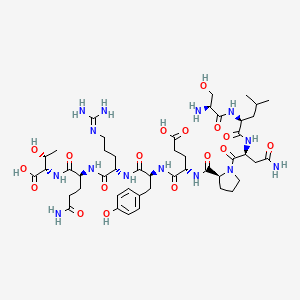
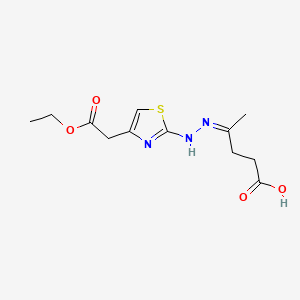

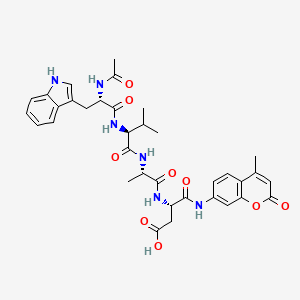
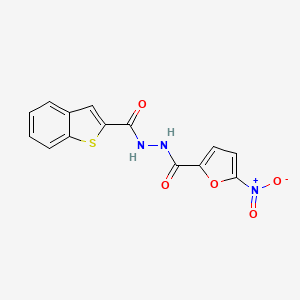
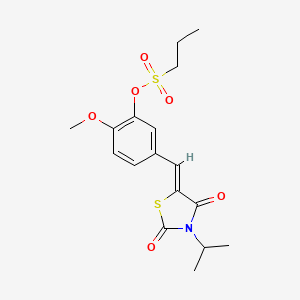
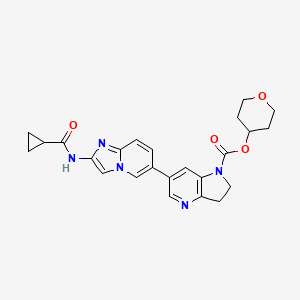
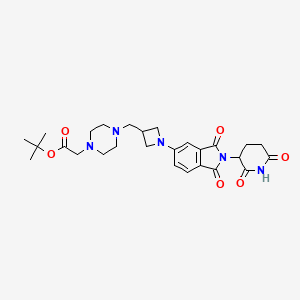
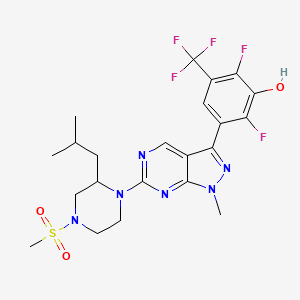
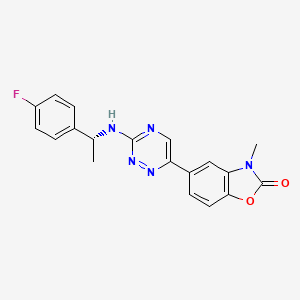
![1-(3-Iodophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea](/img/structure/B12384350.png)
